

N4-Acetylcytosine (ac4C) in Ribosomal RNA: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: N4-Acetylcytosine

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Abstract

N4-acetylcytosine (ac4C) is a highly conserved and crucial post-transcriptional modification of ribosomal RNA (rRNA) found across all domains of life. This modification, catalyzed by the singular enzyme N-acetyltransferase 10 (NAT10) in eukaryotes, plays a pivotal role in ribosome biogenesis, translational fidelity, and cellular homeostasis. Dysregulation of ac4C levels in rRNA has been increasingly implicated in various human diseases, most notably cancer, making NAT10 a promising target for novel therapeutic interventions. This technical guide provides an in-depth exploration of the function of ac4C in rRNA, detailed experimental protocols for its detection and analysis, a summary of key quantitative data, and an overview of its relevance in drug development.

The Core Function of N4-Acetylcytosine in rRNA

N4-acetylcytosine is an acetylation event occurring at the N4 position of cytidine residues within RNA.[1] In eukaryotic rRNA, ac4C is predominantly found at two specific sites within the 18S rRNA of the small ribosomal subunit (40S).[2][3] This modification is not merely a static structural feature but an active player in fundamental cellular processes.

Ribosome Biogenesis and Processing

The formation of ac4C on 18S rRNA is essential for the proper maturation of the 40S ribosomal subunit.[4] The modification is introduced by NAT10, an ATP-dependent RNA acetyltransferase that utilizes acetyl-CoA as the acetyl group donor.[5] In humans, the small nucleolar RNA SNORD13 is thought to guide NAT10 to its specific target sites on the pre-rRNA through base-pairing.

Depletion of NAT10 leads to an accumulation of the 30S precursor of 18S rRNA, indicating a critical role for ac4C in pre-rRNA processing. This disruption in ribosome biogenesis can, in turn, lead to cellular growth retardation. While the precise mechanism is still under investigation, it is hypothesized that the acetylation event, or the presence of NAT10 itself, is a crucial checkpoint in the intricate assembly line of ribosome production.

Translational Fidelity and Efficiency

The presence of ac4C in the 18S rRNA contributes to the accuracy of protein synthesis. It is proposed that ac4C enhances the stability of the local rRNA structure, which in turn helps to maintain the correct reading frame and ensure the precise decoding of mRNA codons by the ribosome. Misreading of the genetic code can lead to the synthesis of non-functional or even toxic proteins, highlighting the importance of modifications like ac4C in maintaining cellular health. While the direct quantitative impact on fidelity is an area of active research, the conservation of this modification underscores its significance in this process.

Structural Stabilization of rRNA

Biophysical studies have demonstrated that ac4C increases the thermodynamic stability of RNA duplexes. This stabilizing effect is crucial within the highly structured environment of the ribosome. By reinforcing the correct folding of the 18S rRNA, ac4C contributes to the overall structural integrity and function of the small ribosomal subunit.

Quantitative Data on ac4C in 18S rRNA

The precise location and impact of ac4C modification have been quantitatively assessed in various organisms. The following tables summarize key data from the literature.

Organism	rRNA Component	Helix	Position	Reference(s)
Homo sapiens (Human)	18S rRNA	34	C1337	
Homo sapiens (Human)	18S rRNA	45	C1842	
Saccharomyces cerevisiae (Yeast)	18S rRNA	34	C1280	
Saccharomyces cerevisiae (Yeast)	18S rRNA	45	C1773	
Dictyostelium discoideum	18S rRNA	45	C1844	

Table 1: Location of **N4-acetylcytosine** (ac4C) in 18S rRNA of Various Eukaryotes. This table details the specific nucleotide positions of ac4C within the 18S ribosomal RNA.

Parameter	Value	Condition	Reference(s)
C:T Mismatch Rate at nt 1842 (HeLa cells)	~25%	~100% acetylation (NaBH4 reduced)	
Duplex Melting Temperature (Tm) Increase	+1.2 to +2.4 °C	RNA duplex with ac4C vs. unmodified C	

Table 2: Quantitative Effects Associated with ac4C in 18S rRNA. This table provides quantitative data on the detection and biophysical impact of ac4C.

Experimental Protocols for ac4C Analysis in rRNA

Several methods have been developed for the detection and quantification of ac4C in rRNA. These techniques range from antibody-based enrichment to chemical modification followed by

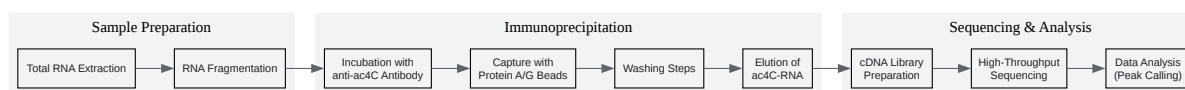
high-throughput sequencing.

Acetylated RNA Immunoprecipitation Sequencing (acRIP-seq)

This method utilizes an antibody specific to ac4C to enrich for RNA fragments containing the modification, which are then identified by next-generation sequencing.

Detailed Methodology:

- **RNA Extraction and Fragmentation:** Total RNA is extracted from cells or tissues of interest. The RNA is then fragmented into smaller pieces (typically 100-200 nucleotides) using enzymatic or chemical methods.
- **Immunoprecipitation:** The fragmented RNA is incubated with an anti-ac4C antibody. The antibody-RNA complexes are then captured using protein A/G magnetic beads.
- **Washing and Elution:** The beads are washed to remove non-specifically bound RNA. The enriched, ac4C-containing RNA fragments are then eluted from the antibody-bead complexes.
- **Library Preparation and Sequencing:** The eluted RNA is used to construct a cDNA library, which is then sequenced using a high-throughput sequencing platform.
- **Data Analysis:** Sequencing reads are aligned to the reference genome/transcriptome. Peaks are called to identify regions enriched for ac4C.



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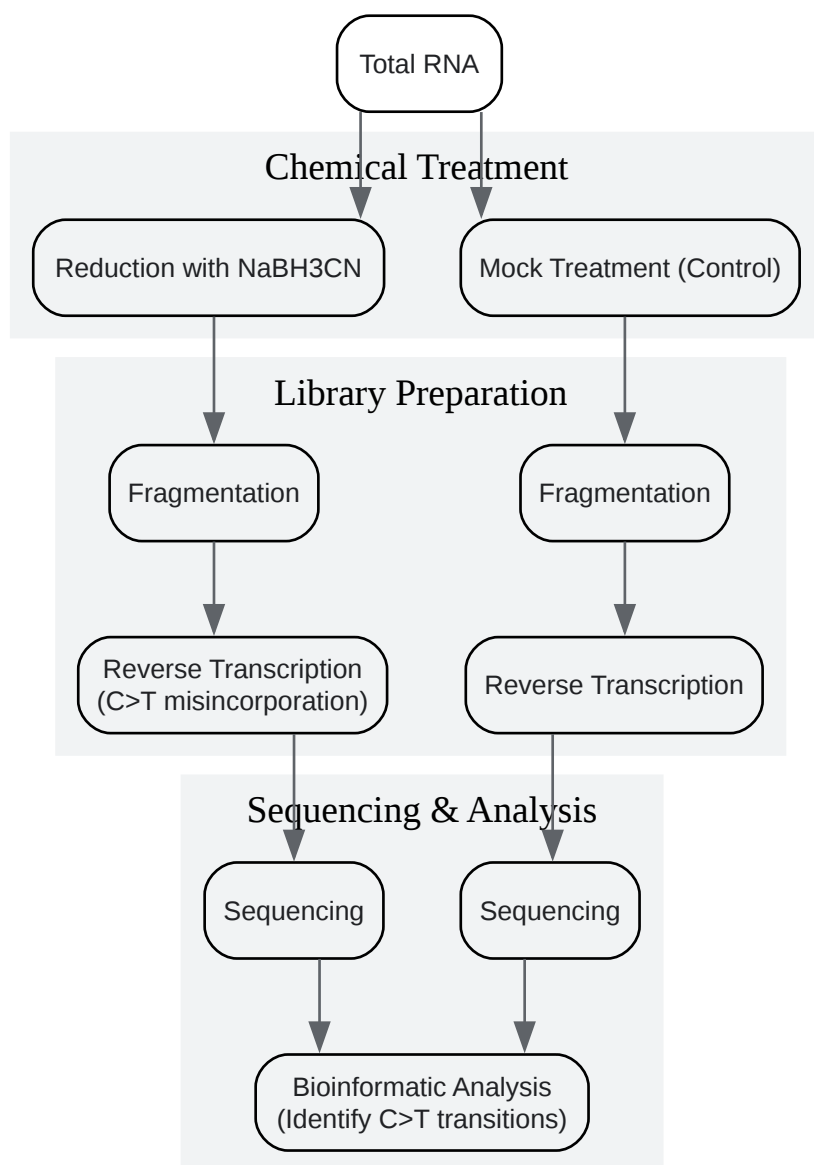
acRIP-seq Experimental Workflow

Chemically Based Mapping of ac4C (ac4C-seq)

This method provides single-nucleotide resolution mapping of ac4C by chemically modifying the acetylated cytosine, leading to a predictable change during reverse transcription.

Detailed Methodology:

- **Chemical Reduction:** Total RNA is treated with a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), under acidic conditions. This reaction reduces ac4C to tetrahydro-N4-acetylcytidine.
- **RNA Fragmentation and Library Preparation:** The treated RNA is fragmented, and sequencing adapters are ligated.
- **Reverse Transcription:** During reverse transcription, the reduced ac4C base is misread by the reverse transcriptase, typically as a thymine (T) instead of a cytosine (C).
- **Sequencing and Data Analysis:** The resulting cDNA is sequenced. The sequencing data is analyzed to identify C-to-T transitions that are present in the chemically treated sample but absent in a control (untreated) sample. The frequency of these transitions at a specific site corresponds to the stoichiometry of ac4C.



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ac4C-seq Experimental Workflow

Mass Spectrometry (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and quantitative method for detecting and quantifying modified nucleosides, including ac4C.

Detailed Methodology:

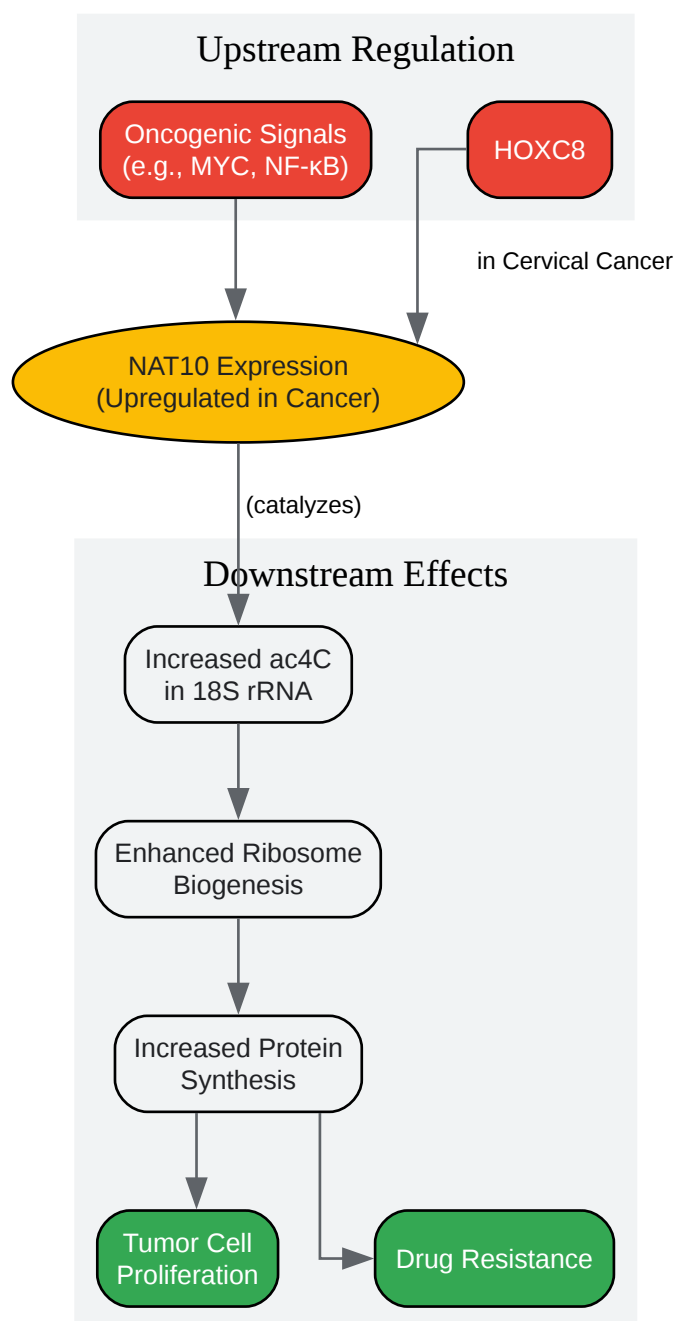
- **rRNA Isolation and Digestion:** 18S rRNA is isolated and purified. The RNA is then digested into single nucleosides using a cocktail of nucleases.
- **Chromatographic Separation:** The resulting nucleoside mixture is separated by high-performance liquid chromatography (HPLC).
- **Mass Spectrometric Detection and Quantification:** The separated nucleosides are introduced into a mass spectrometer. The abundance of ac4C is determined by comparing its signal to that of the canonical nucleosides.

Signaling Pathways and Implications in Disease

The regulation of NAT10 and, consequently, ac4C levels in rRNA is intertwined with cellular signaling pathways that are often dysregulated in disease.

The NAT10-rRNA Axis in Cancer

NAT10 is frequently overexpressed in various cancers, and its elevated levels are often associated with poor prognosis. The increased production of ribosomes, fueled by NAT10-mediated ac4C formation, can support the high protein synthesis demands of rapidly proliferating cancer cells.



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NAT10-mediated ac4C in rRNA and its role in cancer.

Stress Response

Recent studies have suggested a role for ac4C in the cellular stress response. Under conditions of oxidative stress, ac4C modification on mRNA has been shown to promote its

localization to stress granules. While the direct role of rRNA ac4C in this process is less clear, the coordination of translational machinery is a key aspect of the stress response.

Drug Development Implications

The critical role of NAT10 in cancer biology has made it an attractive target for the development of novel anti-cancer therapies.

NAT10 Inhibitors

Several small molecule inhibitors of NAT10 have been identified, with Remodelin being one of the most studied. Remodelin has been shown to inhibit the acetyltransferase activity of NAT10, leading to a reduction in ac4C levels. In preclinical cancer models, treatment with Remodelin has been shown to suppress tumor growth and enhance the efficacy of chemotherapy. However, some studies have questioned the specificity of Remodelin for NAT10-catalyzed RNA acetylation, indicating a need for further development of more specific inhibitors.

Therapeutic Strategies

Targeting NAT10 offers a promising strategy to disrupt ribosome biogenesis and protein synthesis in cancer cells, thereby inhibiting their proliferation. Combination therapies using NAT10 inhibitors with existing chemotherapeutic agents are being explored to overcome drug resistance. For instance, by reversing the epithelial-mesenchymal transition (EMT), NAT10 inhibition can re-sensitize cancer cells to drugs like doxorubicin.

Conclusion

N4-acetylcytosine in ribosomal RNA is a fundamentally important modification that ensures the fidelity and efficiency of protein synthesis. Its formation, catalyzed by NAT10, is a critical step in ribosome biogenesis. The dysregulation of this pathway is a hallmark of cancer, presenting a compelling opportunity for therapeutic intervention. The continued development of specific and potent NAT10 inhibitors holds significant promise for the future of cancer treatment. Further research into the intricate regulatory networks governing rRNA acetylation will undoubtedly unveil new insights into cellular biology and open up new avenues for drug discovery.

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- To cite this document: BenchChem. [N4-Acetylcytosine (ac4C) in Ribosomal RNA: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b085167#n4-acetylcytosine-s-function-in-ribosomal-rna-rna]

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